1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
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Overview
Description
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound that features a urea backbone with thiophene substituents Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of thiophene derivatives with urea or its analogs. One common method is the nucleophilic substitution reaction where thiophene-2-carboxaldehyde reacts with cyclopentylamine to form an intermediate, which is then treated with isocyanate to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea backbone or the thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the urea backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A compound with a similar thiophene structure but different functional groups.
Cyclopentylurea: A compound with a similar urea backbone but different substituents.
Thiophene-3-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to its combination of thiophene rings and a urea backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(1-thiophen-3-ylcyclopentyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c19-15(17-10-14-4-3-8-21-14)18-12-16(6-1-2-7-16)13-5-9-20-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLHMKGHPDMLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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